molecular formula C10H16O3 B2537985 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid CAS No. 2173997-22-1

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid

Cat. No.: B2537985
CAS No.: 2173997-22-1
M. Wt: 184.235
InChI Key: FPKUBTRFLBUNMH-DTWKUNHWSA-N
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Description

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by the presence of a cyclopropyl group attached to an oxane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with a suitable oxane precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxane ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]propanoic acid
  • 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]butanoic acid
  • 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]pentanoic acid

Uniqueness

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(2S,6R)-6-cyclopropyloxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUBTRFLBUNMH-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H](C1)C2CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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